(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134641
InChI: InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C10H18F3NO3
Molecular Weight: 257.25 g/mol

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC20134641

Molecular Formula: C10H18F3NO3

Molecular Weight: 257.25 g/mol

* For research use only. Not for human or veterinary use.

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C10H18F3NO3
Molecular Weight 257.25 g/mol
IUPAC Name tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate
Standard InChI InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)
Standard InChI Key DCFVKUGBDIZNLT-UHFFFAOYSA-N
Canonical SMILES CCC(COC(F)(F)F)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic IUPAC name (1-trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester delineates its structure:

  • A propyl backbone (C3H7) with a trifluoromethoxymethyl group (-CH2-O-CF3) substituent at the first carbon.

  • A tert-butyl carbamate (Boc) group (-OC(O)NH-C(CH3)3) attached to the amine-terminated propyl chain.

The molecular formula is inferred as C10H17F3NO3, derived from the aggregation of:

  • tert-butyl carbamate (C5H11NO2).

  • 1-Trifluoromethoxymethyl-propyl group (C5H6F3O).

Table 1: Comparative Molecular Properties of Analogous Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl esterC10H17F3NO3268.25 (calculated)Not available
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester C12H27N3O2245.3787530-14-1
tert-Butyl (2S)-2-fluoro-3-hydroxypropylcarbamate C8H16FNO3193.22344413-84-9

Synthesis and Production

General Synthetic Route

The synthesis of tert-butyl carbamates typically involves Boc protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc2O) under basic conditions . For the target compound:

  • Amine Precursor Synthesis:

    • The precursor 1-trifluoromethoxymethyl-propylamine is synthesized via nucleophilic substitution or reductive amination, introducing the trifluoromethoxymethyl group to a propylamine backbone.

  • Boc Protection:

    • Reacting the amine with Boc2O in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) :

      R-NH2+(Boc)2OBaseR-NH-Boc+CO2+H2O\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{CO}_2 + \text{H}_2\text{O}
    • Yields depend on reaction time, temperature, and stoichiometry, with typical efficiencies exceeding 70% for analogous reactions .

Challenges in Fluorinated Substituent Incorporation

  • Trifluoromethoxymethyl Group Stability: The electron-withdrawing nature of the -O-CF3 group may necessitate low-temperature conditions (-20°C to 0°C) to prevent decomposition during synthesis .

  • Purification: Fluorinated intermediates often require chromatography or recrystallization due to their lipophilicity .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

While experimental data for the target compound is unavailable, analogs provide benchmarks:

  • Boiling Point: Estimated >150°C (decomposition likely before boiling due to Boc group labiality).

  • Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) and low in water (<0.1 g/L) .

  • Spectroscopy:

    • ¹H NMR: Expected signals at δ 1.4 ppm (tert-butyl), δ 3.2–3.6 ppm (methylene adjacent to carbamate), and δ 4.0–4.3 ppm (O-CH2-CF3).

    • ¹⁹F NMR: Singlet near δ -55 ppm (CF3 group) .

Table 2: Hazard Profile of Related Carbamates

CompoundGHS Hazard CodesSignal WordKey Hazards
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl esterH302, H315, H318DangerSkin/eye irritation, toxicity
Perfluoroalkane sulfonic acids (PFAS)H373, H410WarningPersistent environmental toxicity

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

  • Peptide Synthesis: Boc-protected amines serve as transient protecting groups, enabling sequential coupling in solid-phase peptide synthesis .

  • Pharmaceutical Intermediates: Fluorinated carbamates enhance drug bioavailability by modulating lipophilicity and metabolic stability .

Case Study: Fluorinated Carbamates in Drug Design

  • Antiviral Agents: Analogous fluorinated carbamates exhibit improved blood-brain barrier penetration in neuraminidase inhibitors .

  • Anticancer Compounds: Trifluoromethoxy groups in carbamates enhance binding affinity to kinase targets (e.g., EGFR inhibitors) .

Environmental and Regulatory Considerations

Environmental Fate

  • Persistence: Fluorinated groups resist hydrolysis and microbial degradation, necessitating stringent disposal .

  • Bioaccumulation: Limited data, but trifluoromethoxy metabolites may accumulate in fatty tissues .

Regulatory Status

  • REACH Compliance: Fluorinated carbamates require registration if manufactured/imported in EU quantities >1 ton/year .

  • TSCA Inventory: Pending inclusion in the U.S. Toxic Substances Control Act inventory .

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